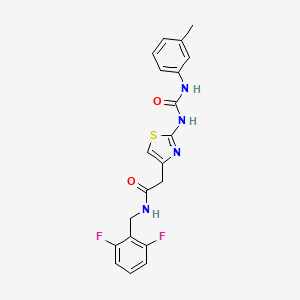

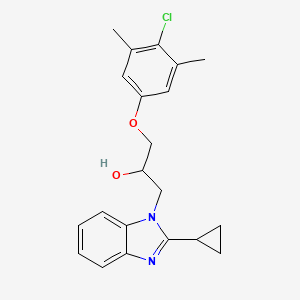

![molecular formula C10H15N5O3 B2589364 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 577767-12-5](/img/structure/B2589364.png)

4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H15N5O3 and a molecular weight of 253.26 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar triazine compounds has been reported in the literature . Chloride ions of certain compounds were replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of “4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” can be analyzed using various tools such as ChemAxon’sJKlustor Suite . This tool can cluster small molecules in a hierarchical fashion .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” can be found in databases like ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The triazine core structure can interact with various protein residues, making it a valuable tool for probing protein interactions and dynamics. It can be used to label or modify proteins, thus aiding in the identification and quantification of proteins in complex biological samples .

Antitumor Properties

Some triazines, including derivatives similar to 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid, have been identified to possess antitumor properties. They can act as chemotherapeutic agents, targeting and inhibiting the growth of cancer cells in diseases such as lung, breast, and ovarian cancer .

Drug Design and Discovery

The structural flexibility of triazines allows them to be used as scaffolds in drug design. Their ability to form multiple bonds with a variety of functional groups makes them suitable candidates for high-throughput screening and de novo drug design. They can be part of the compound libraries used in virtual screening to identify potential drug candidates .

Agricultural Chemistry

Triazines are well-known in the field of agricultural chemistry, particularly as herbicides. The specific structure of 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid could be explored for its potential activity against various plant pathogens or as a growth regulator, contributing to the development of new agrochemicals .

Bioconjugation Techniques

In bioconjugation, triazines can be used to create linkages between biomolecules or between a biomolecule and a solid support. This is particularly useful in the development of diagnostic assays, where the triazine compound can be used to attach a probe or a label to a specific target molecule .

Material Science

The reactivity of triazines makes them suitable for modifying the surface properties of materials. They can be used to introduce functional groups onto polymers or nanoparticles, which can then be used in various applications ranging from biocompatible materials to sensors .

properties

IUPAC Name |

4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTXDUNENNGTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)

![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)

![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2589287.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)

![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)